2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
Description
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-14-7-8-16-18(13-14)28-21(22-16)24-11-9-23(10-12-24)20(25)15-5-4-6-17(26-2)19(15)27-3/h4-8,13H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBIBCVEUBOOHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole typically involves a multi-step process. One common method includes the reaction of 2,3-dimethoxybenzoic acid with piperazine to form the intermediate 2,3-dimethoxybenzoylpiperazine. This intermediate is then reacted with 6-methyl-1,3-benzothiazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an
Biological Activity
The compound 2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and comparisons with similar compounds.
Chemical Structure and Properties
2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole is characterized by a unique structural configuration that includes a benzothiazole moiety and a piperazine ring with a dimethoxybenzoyl group. This structural complexity contributes to its biological activity.
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(piperazin-1-yl)benzothiazole | Lacks the dimethoxybenzoyl group | Similar antimicrobial properties but different pharmacokinetics |
| 2-[4-(4-bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Contains a triazole ring | Exhibits antimicrobial and anticancer activities but varies in potency and mechanism |
| 2-(4-methylpiperazin-1-yl)-N-(benzothiazol-2-yl)acetamide | Lacks methyl substitution on the benzothiazole ring | Investigated for similar biological effects |
Research indicates that 2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in microbial growth and cancer cell proliferation. The compound may disrupt bacterial cell wall synthesis and interfere with signaling pathways critical for tumor growth.
Enzyme Inhibition
The compound has been shown to inhibit key enzymes that are essential for the survival of both bacterial and cancer cells. This inhibition leads to reduced proliferation rates in various cancer cell lines.
Anticancer Activity
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines. For example:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung carcinoma), and H1299 (lung cancer).
- Results : Significant reduction in cell viability was observed at concentrations ranging from 1 to 4 µM.
Case Study: Efficacy Against Cancer Cells
A study reported that at concentrations of 1, 2, and 4 μM, the compound exhibited apoptosis-promoting effects and induced cell cycle arrest similar to established anticancer agents. Western blot analysis confirmed these findings by showing alterations in protein expression associated with apoptosis pathways.
Antimicrobial Activity
The compound also displays notable antimicrobial properties. It has been tested against various bacterial strains, showcasing its potential as an antibacterial agent. The mechanism likely involves disrupting bacterial metabolic pathways essential for growth.
Comparative Efficacy
In comparison with structurally similar compounds, 2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole shows enhanced potency against certain pathogens due to its unique structural features which improve binding affinity to target sites.
Comparison with Similar Compounds
Structural and Functional Analogues
Compound A : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (from )
- Structure : Contains a pyrazoline ring fused to the benzothiazole core, with a 4-methoxyphenyl and phenyl substituent.
- Synthesis: Synthesized via condensation of 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in ethanol .
- Pharmacology: Pyrazoline derivatives are noted for antitumor (e.g., inhibition of tubulin polymerization) and antidepressant activities .
Compound B : 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole (CAS 38985-69-2, from )
- Structure : Features an isothiocyanate (-NCS) group at the 4-position of the phenyl ring attached to the benzothiazole.
- Properties : Molecular formula C15H10N2S2; molecular weight 282.38 g/mol. The isothiocyanate group enhances reactivity, making it a candidate for covalent binding to biological targets (e.g., enzymes or receptors) .
Target Compound : 2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
- Structure : Piperazine ring substituted with 2,3-dimethoxybenzoyl group; benzothiazole core with a 6-methyl substituent.
- Hypothesized Advantages :
- The piperazine moiety may improve solubility and CNS penetration compared to pyrazoline or isothiocyanate derivatives.
- Dimethoxy groups on the benzoyl ring could enhance π-π stacking interactions with aromatic residues in enzyme active sites.
Pharmacological and Physicochemical Comparison
Q & A
Q. How should researchers optimize reaction conditions to improve yield and scalability while minimizing by-products?
- Methodology :
- DOE : Vary temperature, solvent (e.g., acetonitrile vs. DMF), and catalyst loading.
- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted benzoyl chloride).
- Green Chemistry : Replace toxic solvents with PEG-400 or cyclopentyl methyl ether. Pilot-scale reactions (10 g) validate scalability .
Notes
- Data Contradictions : Cross-validate findings using orthogonal methods (e.g., SPR vs. ITC for binding studies).
- Advanced Tools : Leverage ICReDD’s computational-experimental feedback loop for reaction optimization .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
